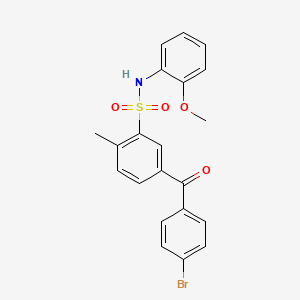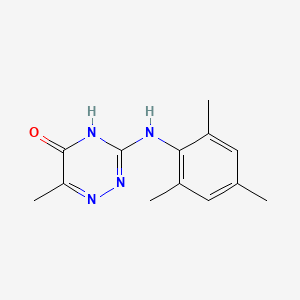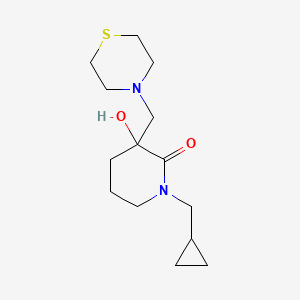
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide, also known as BMS-345541, is a selective and potent inhibitor of the IκB kinase (IKK) complex. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Mechanism of Action
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide is a selective and potent inhibitor of the IκB kinase (IKK) complex, which is responsible for the activation of the NF-κB signaling pathway. By inhibiting the IKK complex, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide prevents the phosphorylation and degradation of IκBα, which in turn inhibits the translocation of NF-κB to the nucleus and the activation of NF-κB target genes.
Biochemical and Physiological Effects:
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide induces cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In inflammatory disorders, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, which leads to the reduction of inflammation.
Advantages and Limitations for Lab Experiments
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide has several advantages for lab experiments, including its high selectivity and potency for the IKK complex, as well as its ability to inhibit the NF-κB signaling pathway. However, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide. One direction is to further investigate its potential therapeutic applications in cancer and inflammatory disorders, as well as other diseases, such as diabetes and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of the IKK complex, which could have even greater therapeutic potential. Additionally, the development of new delivery methods for 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide could improve its solubility and reduce its potential toxicity.
Synthesis Methods
The synthesis of 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide involves several steps, starting with the reaction between 2-methylbenzenesulfonyl chloride and 2-methoxyaniline to form N-(2-methoxyphenyl)-2-methylbenzenesulfonamide. This intermediate is then reacted with 4-bromobenzoyl chloride in the presence of a base to form the final product, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide. The overall yield of this synthesis is around 40%.
Scientific Research Applications
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and inflammatory disorders. In cancer research, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by blocking the NF-κB signaling pathway, which is involved in tumor cell survival and proliferation. In inflammatory disorders, 5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO4S/c1-14-7-8-16(21(24)15-9-11-17(22)12-10-15)13-20(14)28(25,26)23-18-5-3-4-6-19(18)27-2/h3-13,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAVXJBLJZOGOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)S(=O)(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromobenzoyl)-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6086993.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)
![N-({1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6087007.png)

![1-{1-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}-3-methyl-1-butanol](/img/structure/B6087024.png)
![ethyl 4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6087031.png)

![2-(4-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6087039.png)
![4'-methyl-2-[(3-methylphenyl)amino]-2'-(4-morpholinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6087049.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087066.png)
![3-(4-chlorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6087080.png)

![N-(3-methoxypropyl)-5-{1-[(2-methyl-1H-imidazol-4-yl)methyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6087092.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl[3-(1H-pyrazol-1-yl)propyl]amine](/img/structure/B6087100.png)